Cas no 823217-69-2 (1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester)

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester structure
823217-69-2 structure
Product name:1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester
CAS No:823217-69-2
MF:C15H18N2O5
MW:306.31382
CID:835273
PubChem ID:68424357

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester
    • 2-Ethyl 1-(2-methyl-2-propanyl) 5-hydroxy-1H-pyrrolo[2,3-b]pyridi ne-1,2-dicarboxylate
    • SCHEMBL2875438
    • 823217-69-2
    • 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid,5-hydroxy-,1-(1,1-dimethylethyl)2-ethyl ester
    • 5-Hydroxy-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
    • CHTFLBYYKUOCRW-UHFFFAOYSA-N
    • Inchi: InChI=1S/C15H18N2O5/c1-5-21-13(19)11-7-9-6-10(18)8-16-12(9)17(11)14(20)22-15(2,3)4/h6-8,18H,5H2,1-4H3
    • InChI Key: CHTFLBYYKUOCRW-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC2=CC(=CN=C2N1C(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 306.12157168g/mol
  • Monoisotopic Mass: 306.12157168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 90.6Ų

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester Related Literature

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